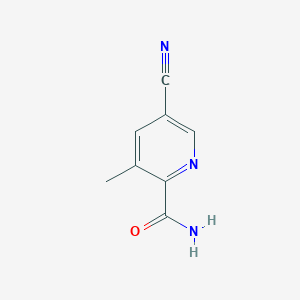
5-Cyano-3-methylpicolinamide
Overview
Description
5-Cyano-3-methylpicolinamide is a chemical compound with the molecular formula C8H7N3O and a molecular weight of 161.16 .
Synthesis Analysis
The synthesis of cyanoacetamides, such as 5-Cyano-3-methylpicolinamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Another method involves the synthesis of 5-cyano-3-methylpicolinamide from 5-Bromo-3-methylpyridine-2-carboxylic acid methyl ester .Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Antitumor Applications
5-Cyano-3-methylpicolinamide derivatives have shown potential in antitumor applications. Meng et al. (2021) synthesized a series of derivatives that exhibited antiproliferative activity against human cancer cell lines, particularly HepG2 and HCT116. These compounds, especially the analog 5q, demonstrated broad-spectrum antiproliferative activity, effectively prolonging the lifespan of mice burdened with colon carcinoma and slowing cancer progression by suppressing angiogenesis and inducing apoptosis and necrosis (Meng et al., 2021).
Serotoninergic Receptor Affinity
Research by Fiorino et al. (2012) explored N'-cyanopicolinamidine derivatives linked to an arylpiperazine moiety. These compounds showed high specificity and affinity towards serotoninergic receptors, particularly the 5-HT(2A) receptor, demonstrating affinity in the nanomolar and subnanomolar range (Fiorino et al., 2012).
Neurodegenerative Disease Research
In the context of neurodegenerative diseases, Rueeger et al. (2021) investigated compounds bearing a 5-amino-6-methyl-6-(trifluoromethyl)-1,4-oxazine headgroup, such as 5-cyano-3-methylpicolinamide, for their potency against β-Secretase (BACE1). This research is significant for developing treatments for conditions like Alzheimer's disease, where BACE1 inhibitors can reduce Aβ levels in animal models (Rueeger et al., 2021).
Mass Spectrometry in Structural Determination
The study of novel synthetic compounds like tetracyanpicolins, related to 5-cyano-3-methylpicolinamide, has been facilitated by mass spectrometry, as demonstrated by Achenbach et al. (1972). This technique is crucial for determining the structure of newly synthesized compounds (Achenbach et al., 1972).
Cytotoxicity and Antineoplastic Activity
Liu et al. (1996) synthesized a series of derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, which showed inhibitory effects on CDP reductase activity and cytotoxicity against leukemia. These compounds are relevant for their potential use in cancer therapy (Liu et al., 1996).
Synthesis and Characterization in Organic Chemistry
Wang et al. (2016) focused on synthesizing sorafenib analogues with N-methylpicolinamide-4-oxy chalcones. These compounds showed moderate to good antitumor activity, highlighting the role of 5-cyano-3-methylpicolinamide derivatives in developing new anticancer agents (Wang et al., 2016).
Development of Anticancer Therapeutics
Moku et al. (2019) discussed the significance of N-methylpicolinamides in anticancer drug development. Their synthesis and structure-activity relationship studies are crucial for creating new, effective anticancer agents (Moku et al., 2019).
properties
IUPAC Name |
5-cyano-3-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-2-6(3-9)4-11-7(5)8(10)12/h2,4H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCAXCDVRDNCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283691 | |
| Record name | 5-Cyano-3-methyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-3-methylpicolinamide | |
CAS RN |
1356037-34-7 | |
| Record name | 5-Cyano-3-methyl-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356037-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyano-3-methyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


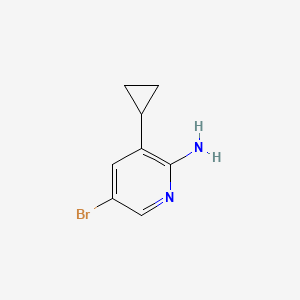
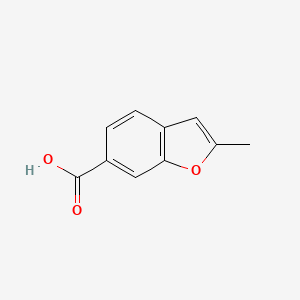
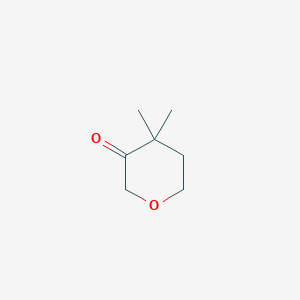
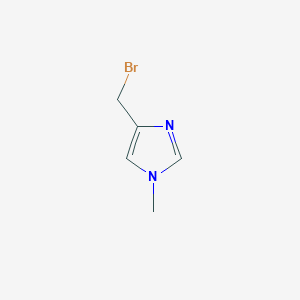

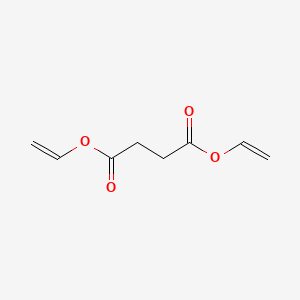
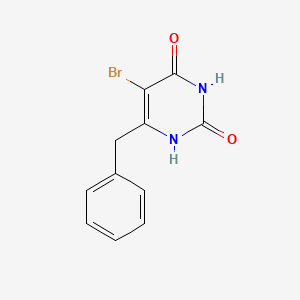
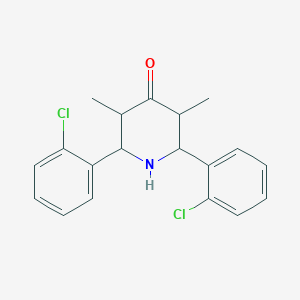
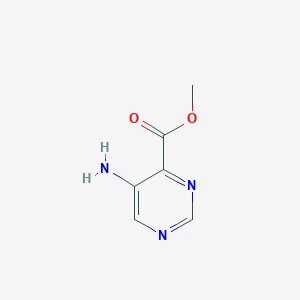
![Formamide, N-[2-(4-fluorophenyl)ethyl]-](/img/structure/B3186945.png)
![1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,5-c]pyridine](/img/structure/B3186961.png)
![5-Oxaspiro[2.5]octan-8-one](/img/structure/B3186968.png)
